2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid” is a chemical compound with the CAS Number: 1008675-36-2 . Its IUPAC name is N-{2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}alanine . The molecular weight of this compound is 334.78 .
Molecular Structure Analysis
The molecular formula of this compound is C12H15ClN2O5S . The InChI code for this compound is 1S/C12H15ClN2O5S/c1-7(12(17)18)14-11(16)9-6-8(4-5-10(9)13)21(19,20)15(2)3/h4-7H,1-3H3,(H,14,16)(H,17,18) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and specific rotation are not specified in the available data.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Indoles : 2-(chloromethyl)phenyl isocyanides, derived from dehydration of N-[2-(chloromethyl)phenyl]formamides, produce 2-substituted indoles via organolithium reactions. This process includes addition to the isocyano carbon and intramolecular substitution reaction of imidoyl anion intermediates (Kobayashi et al., 2009).
Polarographic Behavior : The polarographic reduction of arylazo pyrazoles, including derivatives, is studied in various solutions, highlighting the behavior of these compounds under different pH conditions (Ravindranath et al., 1983).
Vapor-Liquid Equilibria : Research on the dehydration of 2-propanol using N,N-dimethyl formamide as an extractive distillation agent demonstrates its efficacy in various binary and ternary mixtures (Wu et al., 1988).
Applications in Material Science
Polymerization and Material Synthesis : The formation of 2-(benzylsulfanylthiocarbonylsulfanyl) propanoic acid as a by-product in the synthesis of dithioesters has implications for controlled free radical polymerization in material science (Laschewsky et al., 2007).
Aromatic Polyamides and Polyimides : The use of specific diamines, like 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, for synthesizing polyamides and polyimides shows promising results in terms of solubility, thermal properties, and potential applications in flexible films and high-performance materials (Yang & Lin, 1995).
Catalysis and Chemical Reactions
- Lewis Basic Organocatalysis : Studies show that l-Piperazine-2-carboxylic acid derived N-formamides act as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high yields and enantioselectivity for a broad range of substrates (Wang et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and specific measures to take in case of exposure or if feeling unwell .
Properties
IUPAC Name |
2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c1-7(12(17)18)14-11(16)9-6-8(4-5-10(9)13)21(19,20)15(2)3/h4-7H,1-3H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHRLXGZMYZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.